molecular formula C11H13N3O B13909013 N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B13909013
M. Wt: 203.24 g/mol
InChI Key: VZAGNHFAPGTOPM-UHFFFAOYSA-N
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Description

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly featuring the 1,2,4-oxadiazole heterocycle . This scaffold is recognized for its versatile biological activities and acts as an important bioisostere in drug design . The hydrochloride salt form, with the CAS Number 145850-37-9 and a molecular formula of C11H14ClN3O, offers improved stability for research applications . The 1,2,4-oxadiazole nucleus is a prominent pharmacophore in developing novel therapeutic agents. Research indicates that derivatives of this heterocycle exhibit a broad spectrum of pharmacological properties, including potential antidepressant activity . Studies suggest that such compounds can target key neurological pathways, for instance, by acting as functional antagonists at the N-methyl-D-aspartate (NMDA) receptor complex or by influencing the nitric oxide (NO) synthase (NOS) pathway, which are critical targets in the investigation of mood disorders . Furthermore, this class of compounds is also investigated for anti-inflammatory, anticancer, antibacterial, and antifungal activities, making it a versatile scaffold for hit-to-lead optimization . From a synthetic chemistry perspective, 1,2,4-oxadiazoles are commonly prepared via efficient one-pot methods, such as the cyclization reaction between amidoximes and carboxylic acid esters under basic conditions, enabling straightforward access for researchers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

InChI

InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

VZAGNHFAPGTOPM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Amidoximes and Carboxylic Acid Derivatives

One of the most common routes to 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives (esters, acid chlorides, or anhydrides), followed by cyclodehydration to form the oxadiazole ring.

  • Step 1: Preparation of the amidoxime intermediate from the corresponding nitrile.
  • Step 2: Condensation of the amidoxime with benzoic acid derivatives or their activated forms.
  • Step 3: Cyclization under dehydrating conditions to yield the 5-phenyl-1,2,4-oxadiazole core.

Following the formation of the oxadiazole ring, the ethanamine side chain can be introduced via nucleophilic substitution or reductive amination.

This method is supported by Vulcanchem's description of the synthesis where the reaction of oxadiazole precursors with amines leads to the target compound, emphasizing condensation and nucleophilic substitution as key steps.

Cyclization Using Phosphorus Oxychloride (POCl3)

Phosphorus oxychloride is frequently used as a cyclizing agent to promote ring closure in oxadiazole synthesis. In a related oxadiazole synthesis protocol, hydrazide intermediates are cyclized with POCl3 to form the oxadiazole ring, which can then be functionalized further.

Although this specific method is described for 1,3,4-oxadiazoles, analogous conditions can be adapted for 1,2,4-oxadiazole synthesis, especially when preparing substituted phenyl derivatives.

Nucleophilic Substitution and Reductive Amination for Side Chain Introduction

After the oxadiazole core is synthesized, the ethanamine side chain bearing the N-methyl group can be introduced by:

  • Direct nucleophilic substitution of a suitable leaving group on the oxadiazole ring with N-methyl-ethanamine.
  • Reductive amination of an aldehyde or ketone precursor with methylamine to install the N-methyl-ethanamine moiety.

This approach aligns with the general synthetic strategy described by Vulcanchem, where amines react with oxadiazole precursors to yield the final compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) References
Amidoxime + Carboxylic Acid Derivative Condensation Amidoxime, benzoic acid or derivatives, dehydrating agent (e.g., POCl3) Straightforward, versatile for substitutions Requires preparation of amidoxime; dehydration step can be harsh 70-85
Cyclization with POCl3 Hydrazide intermediate, POCl3, reflux Efficient ring closure, high purity Use of corrosive reagents, requires careful handling 65-80
Nucleophilic Substitution/Reductive Amination Oxadiazole precursor with leaving group, N-methyl-ethanamine, reducing agent Direct introduction of side chain, mild conditions Requires suitable leaving group on precursor 60-75

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects the yield and purity of the oxadiazole compounds. For example, dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) has been found optimal for coupling reactions involving oxadiazole intermediates.
  • The use of coupling reagents such as HATU facilitates amide bond formation in related oxadiazole derivatives, indicating potential for adaptation in side chain introduction steps.
  • Mild reducing agents are preferred for partial reduction steps to avoid degradation of the oxadiazole ring.
  • Reaction times and temperatures vary but typically involve reflux conditions for 12–24 hours during ring formation and room temperature stirring for coupling or substitution steps.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The ethanamine moiety can act as a ligand, binding to receptors and modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine with key analogs, highlighting substituent effects on molecular properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/HRMS)
This compound (Target) Phenyl C₁₁H₁₂N₃O 202.24 Not reported Not explicitly provided
N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine () 2-Methylphenyl C₁₂H₁₅N₃O 217.27 Not reported CAS: 1142210-88-5; Hazard: IRRITANT
N-Methyl-2-(5-nitro-2-furyl-1,2,4-oxadiazol-3-yl)ethanamine () 5-Nitro-2-furyl C₉H₁₁N₄O₄ 239.08 178.5–179 ¹H NMR (DMSO-d₆): δ 9.26 (s, 2H), 7.96 (d, J=4.0 Hz)
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride () CF₃ C₆H₈ClF₃N₃O 245.60 Not reported Purity: ≥95%; Ref: 10-F360669
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine () 4-Tolyl (1,3,4-oxadiazole) C₁₀H₁₂N₃O 190.22 Not reported ¹H/¹³C NMR characterized

Key Observations :

  • Substituent Effects: Phenyl vs. Electron-Withdrawing Groups: The 5-nitro-2-furyl group () introduces polar nitro and furan moieties, lowering molecular symmetry and increasing melting point (178.5–179°C) due to stronger intermolecular interactions . Trifluoromethyl (CF₃): The CF₃ group () significantly alters electronic properties and metabolic stability, making the compound more resistant to oxidation .
Central Nervous System (CNS) Targets
  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Derivatives like N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine () act as positive allosteric modulators (PAMs).
  • Histamine Receptors : Betahistine (), an ethanamine derivative with a pyridyl group, demonstrates dual H1R agonism and H3R antagonism. The target compound’s oxadiazole core may offer distinct receptor selectivity profiles .
Antimicrobial Activity
  • Nitrofuran Analogs : The 5-nitro-2-furyl derivative () exhibits antimicrobial properties, with HRMS-confirmed structure (C₉H₁₁N₄O₄) and solubility in DMSO. The nitro group’s redox activity likely contributes to its efficacy .

Biological Activity

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure

The structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O
  • CAS Number : 886494-59-3

This compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.

Antioxidant Activity

Research has shown that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies indicated that certain oxadiazole derivatives demonstrated potent hydrogen peroxide scavenging activity, which is crucial for combating oxidative stress in biological systems . The specific compounds (7c and 7g) derived from the oxadiazole structure were among the most effective in this regard.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study highlighted that various derivatives of this compound exhibited notable antimicrobial effects against several pathogens. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth .

Cytotoxic Activity

The cytotoxic potential of this compound has been explored in various cancer cell lines. Notably, compounds derived from this oxadiazole framework have shown IC50_{50} values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others . These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may induce apoptosis in cancer cells by modulating pathways involving p53 and caspase activation . Molecular docking studies have suggested that the compound interacts favorably with specific protein targets involved in cancer progression.

Study 1: Antioxidant and Antimicrobial Properties

A comprehensive study assessed the antioxidant and antimicrobial activities of N-methyl derivatives of oxadiazoles. The results indicated that these compounds could effectively scavenge free radicals and inhibit microbial growth at low concentrations. The most potent derivatives were further analyzed for their structure–activity relationships (SAR), revealing critical insights into how modifications influence biological efficacy .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on various cancer cell lines demonstrated that N-methyl derivatives exhibited significant cytotoxicity. The most promising results were obtained with compounds showing IC50_{50} values below 10 µM against MCF-7 cells. Flow cytometry analysis revealed that these compounds could induce cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activities

Activity Type Compound IC50_{50} (µM) Remarks
Antioxidant7c5.0Significant hydrogen peroxide scavenging
AntimicrobialN-methyl derivative8.0Effective against E. coli and S. aureus
CytotoxicMCF-7 Cell Line<10Induces apoptosis via p53 pathway

Table 2: Structure–Activity Relationships (SAR)

Modification Effect on Activity
Addition of halogensIncreased cytotoxicity
Alkyl substitutionsEnhanced antioxidant properties
Aromatic ringsImproved binding affinity to target proteins

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A prevalent approach involves cyclization of nitriles with amidoximes under metal catalysis. For example, Cu-catalyzed oxidative cyclization of benzamide derivatives and nitriles (e.g., 3-cyanochromone) yields oxadiazole cores at ~40% efficiency . Alternatively, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine produces structurally analogous oxadiazoles, with purity achieved via recrystallization . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., CuI vs. CuOAc) can enhance yields.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and stereochemistry. For instance, 13C^{13}\text{C} NMR of analogous oxadiazoles resolves carbonyl (δ ~167 ppm) and aromatic carbons (δ ~127–146 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulae (e.g., [M+Na]+ peaks with <1 ppm error) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What structural features of the 1,2,4-oxadiazole ring enhance stability in biological assays?

  • Methodological Answer : The 1,2,4-oxadiazole ring's metabolic resistance arises from its aromaticity and electron-withdrawing nitrogen atoms. Substituents like phenyl groups at the 5-position (as in the target compound) further stabilize the ring via π-π stacking, as seen in serotonin receptor ligands like L-694,247 . Computational studies (e.g., DFT) can quantify resonance stabilization energies to guide structural modifications .

Advanced Research Questions

Q. How does specific-base catalysis influence the rearrangement of 5-phenyl-1,2,4-oxadiazole derivatives, and what are the implications for synthetic scalability?

  • Methodological Answer : Base-catalyzed rearrangements (e.g., to 1H-1,2,4-triazoles) occur via deprotonation of acidic protons in side chains (e.g., –NH–CO–NH–Ph), as demonstrated by kinetic studies in D2_2O . Catalytic efficiency depends on pKa matching between the base (e.g., KOH) and substrate. Scale-up requires optimizing proton concentration (pH 9–12) and solvent polarity to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives targeting serotonin receptors?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., 5-HT1B_{1B} vs. 5-HT2A_{2A}) arise from subtle structural variations. For example, replacing the N-methyl group in the target compound with a pyridinyl moiety (as in GR 127935) alters binding kinetics . Radioligand displacement assays (using 3H^3\text{H}-5-HT) and molecular docking (e.g., AutoDock Vina) can reconcile these differences by correlating substituent effects with binding pocket interactions .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

  • Methodological Answer : Systematic SAR involves modifying the ethanamine side chain (e.g., introducing hydrophilic groups like –OH or –COOH) to enhance solubility without compromising CNS penetration. For example, hydrochloride salt formation (as in ) improves aqueous solubility by ~30% . In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) guide prioritization of derivatives .

Q. What catalytic systems are effective for late-stage functionalization of the 1,2,4-oxadiazole core?

  • Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction at the 3-position of oxadiazoles. For example, coupling 3-iodo-oxadiazoles with boronic acids under Pd(PPh3_3)4_4 catalysis achieves >70% yield . Photoredox catalysis (e.g., Ru(bpy)32+_3^{2+}) facilitates C–H functionalization for complex heterocycle synthesis .

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